
ヘレブリゲニン
概要
説明
科学的研究の応用
Anticancer Properties
Hellebrigenin has been extensively studied for its cytotoxic effects against different cancer types. Research indicates that it exhibits significant antitumor activity through various mechanisms:
- Breast Cancer : A study demonstrated that hellebrigenin effectively induced cytotoxicity in human estrogen receptor-positive breast cancer cells (MCF-7) and triple-negative breast cancer cells (MDA-MB-231). The compound was found to trigger apoptosis by downregulating anti-apoptotic proteins (Bcl-2 and Bcl-xL) and upregulating pro-apoptotic proteins (Bad), leading to G2/M cell cycle arrest and autophagy induction .
- Colorectal Cancer : Another investigation revealed that hellebrigenin significantly reduced cell viability in colorectal cancer cell lines by activating the intrinsic apoptotic pathway. This study highlighted the compound's potential as a therapeutic agent for colorectal cancer treatment .
- Glioblastoma : Hellebrigenin also exhibited cytotoxicity in glioblastoma cell lines, suggesting its effectiveness against aggressive brain tumors. The study emphasized the need for further research into its mechanisms of action and potential clinical applications .
Cardiovascular Applications
Beyond its anticancer properties, hellebrigenin has been recognized for its potential in treating cardiovascular diseases:
- Cardiotonic Effects : As a cardiotonic steroid, hellebrigenin interacts with the sodium-potassium ATPase pump, which is crucial for cardiac muscle contraction. This interaction can enhance cardiac output and is beneficial in managing conditions like congestive heart failure .
Case Studies and Research Findings
The following table summarizes key studies on the applications of hellebrigenin:
作用機序
ヘレブリゲニンは、主にナトリウム-カリウムポンプ(Na+/K±ATPase)の阻害によって効果を発揮します . この酵素に結合することで、ヘレブリゲニンは細胞内のイオンバランスを乱し、アポトーシスを引き起こします。 また、DNA損傷を誘発し、G2/M期で細胞周期を停止させます . 関与する分子標的は、Na+/K±ATPaseのαサブユニットです .
生化学分析
Biochemical Properties
Hellebrigenin has been shown to interact with the alpha subunits of the Na+/K±ATPase . This interaction is believed to activate multiple signaling cascades, especially in cancer cells . Hydroxylation and dehydrogenation are the major metabolic pathways of bufadienolides like Hellebrigenin in human liver microsomes .
Cellular Effects
Hellebrigenin has been found to have potent cytotoxic effects on cancer cells, including colorectal cancer cells and breast cancer cells . It triggers apoptosis via the intrinsic pathway, leading to a reduction of mitochondrial membrane potential . It also induces excessive reactive oxygen species, leading to cell apoptosis .
Molecular Mechanism
Hellebrigenin exerts its effects at the molecular level primarily through its binding interactions with the alpha subunits of the Na+/K±ATPase . This binding is believed to activate multiple signaling cascades, particularly in cancer cells . It also causes a dramatic reduction in the oxygen consumption rate in treated cells, reflecting a direct impact on mitochondrial oxidative phosphorylation .
Metabolic Pathways
Hellebrigenin is involved in the metabolic pathways of hydroxylation and dehydrogenation in human liver microsomes . CYP3A4 is the major metabolic enzyme involved, while CYP2D6 only mediates the dehydrogenation reaction .
Subcellular Localization
Given its interactions with the Na+/K±ATPase, it’s likely that it localizes to the plasma membrane where this enzyme is found .
準備方法
ヘレブリゲニンは、グリコシダーゼ酵素を用いた生体変換により、そのグリコシド型であるヘレブリンから合成できます . 調製には、ジメチルスルホキシド(DMSO)などの溶媒に化合物を溶解して母液を作成することが含まれます .
化学反応解析
ヘレブリゲニンは、以下のようないくつかの種類の化学反応を起こします。
これらの反応で用いられる一般的な試薬と条件には、酸化のための様々な酸化剤と還元のための還元剤が含まれます。 これらの反応から生成される主要な生成物は、一般的に官能基が修飾されたヘレブリゲニンの誘導体です .
科学研究の応用
ヘレブリゲニンは、科学研究において幅広い用途があります。
化学反応の分析
Hellebrigenin undergoes several types of chemical reactions, including:
Substitution: Hellebrigenin can participate in substitution reactions, particularly at positions 19 and 3 of its structure.
Common reagents and conditions used in these reactions include various oxidizing agents for oxidation and reducing agents for reduction. The major products formed from these reactions are typically derivatives of hellebrigenin with modified functional groups .
類似化合物との比較
ヘレブリゲニンは、ヘレブリン、ヘレボレイン、ヘレボリンなどの他のブファジエノリドに似ています . ヘレブリゲニンは、他のブファジエノリドと比較して、Na+/K±ATPaseのα1β1複合体に対する結合親和性が高いという点でユニークです . この高い親和性は、その強力な抗癌活性に寄与しています .
類似の化合物には、以下が含まれます。
ヘレブリン: ヘレブリゲニンのグリコシド型であり、同様の抗癌特性を持っています.
ヘレボレイン: 強心作用を持つ別のブファジエノリドです.
ヘレボリン: 化学構造と生物活性において類似した関連化合物です.
ヘレブリゲニンのユニークな特性と強力な生物活性は、科学研究と潜在的な治療応用において貴重な化合物となっています。
生物活性
Hellebrigenin, a natural compound primarily derived from the skin secretions of the cane toad (Rhinella marina) and plants in the Urginea genus, has garnered attention for its diverse biological activities, particularly in the context of cancer therapy. This article synthesizes current research findings on the biological activity of Hellebrigenin, focusing on its mechanisms of action, cytotoxic effects on various cancer cell lines, and potential therapeutic applications.
Hellebrigenin exhibits its biological effects through several mechanisms, predominantly involving apoptosis (programmed cell death) and autophagy (cellular degradation processes). Research indicates that Hellebrigenin can induce both early and late apoptosis in various cancer cell lines, including pancreatic, breast, and oral cancers.
- Apoptosis Induction : Hellebrigenin has been shown to activate caspases (caspase 3, 7, 8, and 9) and PARP (poly ADP-ribose polymerase), leading to cellular apoptosis. This is accompanied by a decrease in mitochondrial membrane potential and an increase in pro-apoptotic proteins such as Bax and Bak while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL .
- Cell Cycle Arrest : In addition to apoptosis, Hellebrigenin causes cell cycle arrest at specific phases (G0/G1 or G2/M), which further inhibits cancer cell proliferation. This effect has been documented in studies involving pancreatic cancer cells (SW1990 and BxPC-3) and oral squamous cell carcinoma (OSCC) cells .
Table 1: Cytotoxicity of Hellebrigenin on Different Cancer Cell Lines
Case Studies
- Pancreatic Cancer : A study reported that Hellebrigenin effectively inhibited the proliferation of pancreatic cancer cells (SW1990 and BxPC-3) in a dose-dependent manner. The treatment resulted in significant apoptosis rates and increased autophagy markers such as LC3 and Beclin-1 .
- Breast Cancer : In research involving estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cells, Hellebrigenin demonstrated potent cytotoxicity. The compound induced apoptotic-like morphological changes and altered the expression levels of key apoptotic regulators .
- Oral Squamous Cell Carcinoma : Hellebrigenin was shown to exert cytotoxic effects through G2/M phase arrest in OSCC cells. The compound activated caspases while downregulating anti-apoptotic proteins, indicating its potential as a therapeutic agent against oral cancers .
特性
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-3,5,14-trihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-21-8-5-18-19(6-10-23(28)12-16(26)4-9-22(18,23)14-25)24(21,29)11-7-17(21)15-2-3-20(27)30-13-15/h2-3,13-14,16-19,26,28-29H,4-12H2,1H3/t16-,17+,18-,19+,21+,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKPTWJPKVSGJB-XHCIOXAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5(C3(CCC(C5)O)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=COC(=O)C=C4)O)CC[C@]5([C@@]3(CC[C@@H](C5)O)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90963594 | |
Record name | 3,5,14-Trihydroxy-19-oxobufa-20,22-dienolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90963594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
465-90-7 | |
Record name | Hellebrigenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=465-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hellebrigenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hellebrigenin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89594 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5,14-Trihydroxy-19-oxobufa-20,22-dienolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90963594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bufa-20,22-dienolide, 3,5,14-trihydroxy-19-oxo-, (3β,5β)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.700 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary source of Bufotalidin and what other similar compounds are found alongside it?
A1: Bufotalidin, also known as Hellebrigenin, is a bufadienolide primarily found in the parotoid gland secretions and skin of various toad species. [, , ] For instance, it has been isolated from the European toad (Bufo bufo bufo) [], the Japanese toad (Bufo formosus) [], and the Argentine toad (Bufo arenarum) []. It often occurs alongside other bufadienolides like Bufalin, Marinobufagin, Telocinobufagin, and Bufotalinin. [, , ] Interestingly, Bufotalidin was found to be a major component in an original preparation of Bufotalinin, indicating their close structural relationship. []
Q2: Can you elaborate on the structural connection between Bufotalidin and Bufotalinin based on the provided research?
A2: While both compounds co-occur in certain toad species, research suggests a specific structural link between Bufotalidin and Bufotalinin. [] Experiments using Tetrahydro-hellebrigenin (the tetrahydro derivative of Bufotalidin) and 3-O-Acetyl-tetrahydro-marinobufagin, treated with hydrazine and sodium ethylat, yielded similar products as those obtained when 3-O-Acetyl-tetrahydro-bufotalinin underwent the same treatment. [] This finding strongly supports the hypothesis that Bufotalinin is a 19-oxo derivative of Marinobufagin. Further analysis of Bufotalinin's optical rotation suggests the aldehyde group is likely located at C-10, assuming the standard bufadienolide structure. []
Q3: Besides toads, are there other natural sources where Bufotalidin or its derivatives can be found?
A3: Yes, research indicates that Bufotalidin and related bufadienolides are not exclusive to toads. A study exploring the metabolite profile of the Urginea maritima plant, also known as squill, revealed the presence of Bufotalidin-O-hexoside, a glycoside derivative of Bufotalidin, within the white squill variety. [] This finding suggests a broader distribution of Bufotalidin-related compounds in the plant kingdom, opening avenues for further investigation into their potential biological activities and applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。